2-(1H-indazol-1-yl)ethan-1-ol

Description

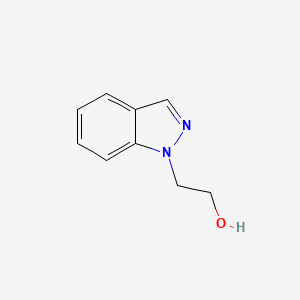

Structure

3D Structure

Properties

IUPAC Name |

2-indazol-1-ylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c12-6-5-11-9-4-2-1-3-8(9)7-10-11/h1-4,7,12H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBXONPAHYWWLMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN2CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401314723 | |

| Record name | 1H-Indazole-1-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401314723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1236127-59-5 | |

| Record name | 1H-Indazole-1-ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1236127-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indazole-1-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401314723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Advanced Spectroscopic Analysis of 2 1h Indazol 1 Yl Ethan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 2-(1H-indazol-1-yl)ethan-1-ol, NMR would be essential to confirm the connectivity of the ethanol (B145695) side chain to the N-1 position of the indazole ring, distinguishing it from the N-2 isomer. mdpi.com

Proton Nuclear Magnetic Resonance (¹H NMR) Shifts and Coupling Patterns

No complete, citable ¹H NMR spectrum for this compound was found in the surveyed literature. For a closely related compound, 1-(2-Hydroxyethyl)-1H-indazole-5-carbonitrile, the signals for the hydroxyethyl (B10761427) protons were reported in DMSO-d₆ as triplets at 4.48 ppm (-OCH₂) and 4.12 ppm (-NCH₂), with a broad signal for the hydroxyl proton at 2.2 ppm. researchgate.net One would anticipate similar patterns for the target compound's ethyl group protons, appearing as two triplets, with the chemical shifts influenced by the solvent and the absence of the electron-withdrawing cyano group. The aromatic protons of the indazole ring would typically appear in the range of 7.1 to 8.1 ppm. researchgate.netchemicalbook.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shifts

Specific, experimentally determined ¹³C NMR data for this compound are not available in the reviewed sources. For related N-1 substituted indazoles, the carbon atoms of the indazole ring show characteristic shifts that help differentiate them from N-2 isomers. mdpi.comjmchemsci.com For instance, in the related compound 2-(1H-Indazol-1-yl)acetonitrile, the indazole carbons resonate at δ 139.5, 135.7, 127.7, 124.8, 122.0, 121.7, and 108.5 ppm. rsc.org It is expected that the carbon signals for this compound would be in a similar range, with the methylene (B1212753) carbons of the ethanol group appearing further upfield.

Two-Dimensional NMR Techniques (e.g., NOESY, COSY, HMQC, HMBC) for Regio- and Stereochemical Analysis

While no specific 2D NMR studies for this compound were located, these techniques are indispensable for unambiguous structural assignment of indazole derivatives. mdpi.com

COSY (Correlation Spectroscopy) would be used to establish the proton-proton coupling network, confirming the connectivity within the ethanol side chain (OH-CH₂-CH₂-N) and within the aromatic ring system.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) correlates proton signals with their directly attached carbon atoms, allowing for the definitive assignment of each carbon in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying the point of attachment of the side chain. It reveals long-range (2-3 bond) correlations between protons and carbons. A key correlation would be expected between the protons of the N-CH₂ group and the C-3 and C-7a carbons of the indazole ring, confirming the N-1 substitution.

NOESY (Nuclear Overhauser Effect Spectroscopy) could provide through-space correlations, further confirming the regiochemistry by showing proximity between the N-CH₂ protons and the H-7 proton of the indazole ring.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Detailed IR or FT-IR spectra for this compound are not published in the available literature. Based on its structure, the spectrum is expected to show characteristic absorption bands for the following functional groups:

A broad O-H stretching band for the alcohol group, typically in the region of 3200-3600 cm⁻¹.

Aromatic C-H stretching vibrations, usually appearing just above 3000 cm⁻¹.

Aliphatic C-H stretching from the ethylene (B1197577) bridge, appearing just below 3000 cm⁻¹.

C=C and C=N stretching vibrations from the aromatic indazole ring system in the 1450-1650 cm⁻¹ region.

A C-O stretching vibration for the primary alcohol, expected around 1050 cm⁻¹.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

The molecular weight of this compound is 162.19 g/mol . A low-resolution mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 162. While no experimental HRMS data was found for this compound, this technique would be used to confirm its elemental composition. The calculated exact mass for the protonated molecule [C₉H₁₀N₂O + H]⁺ is 163.0866, a value that HRMS could verify to within a few parts per million. For the related compound 2-(1H-Indazol-1-yl)acetonitrile, the measured mass was 157.0639 against a calculated value of 157.0640 for the [M]⁺ ion, illustrating the accuracy of this technique. rsc.org

X-ray Crystallography for Solid-State Structural Determination

There is no evidence in the searched literature that the single-crystal X-ray structure of this compound has been determined. X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. For many indazole derivatives, this method has been crucial for unambiguously confirming the N-1 or N-2 substitution pattern. mdpi.com The successful crystallization and analysis of this compound would provide the most conclusive structural evidence possible.

Vibrational Spectroscopy and Spectroscopic Property Prediction

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful, non-destructive method for the structural characterization of molecules. researchgate.net When coupled with quantum chemical calculations, such as Density Functional Theory (DFT), it provides profound insights into the molecular structure, bonding, and electronic properties. This section details the predicted vibrational characteristics of this compound, based on established computational methods and comparative analysis with related heterocyclic structures.

Methodology of Spectroscopic Prediction

Due to the absence of a complete, published experimental vibrational spectrum for this compound, its spectroscopic properties are predicted using computational analysis. The standard and reliable method for this purpose involves DFT calculations, frequently employing the B3LYP functional with a comprehensive basis set like 6-311++G(d,p). icm.edu.plmdpi.com This approach allows for the calculation of harmonic vibrational frequencies, IR intensities, and Raman activities. The assignment of these calculated frequencies to specific vibrational modes is achieved through Potential Energy Distribution (PED) analysis. icm.edu.pl The accuracy of such theoretical predictions is well-established through numerous studies on related molecules, including indazole, benzimidazole (B57391) derivatives, and other N-heterocycles. icm.edu.plmdpi.comcore.ac.uk

Analysis of Predicted Vibrational Modes

The vibrational spectrum of this compound can be understood by dissecting the contributions from its two primary structural components: the indazole ring and the 2-hydroxyethyl side chain attached at the N1 position.

Indazole Ring Vibrations: The fundamental vibrations of the indazole core are well-documented. rsc.orgpsu.edu The C-H stretching vibrations of the aromatic benzene (B151609) ring are expected in the 3000–3100 cm⁻¹ region. mdpi.com The heterocyclic part of the ring contributes with C=N and N-N stretching modes, typically observed in the 1400-1600 cm⁻¹ range. In-plane and out-of-plane bending vibrations of the ring's C-H and N-H bonds, as well as ring deformation modes, populate the fingerprint region below 1400 cm⁻¹. core.ac.uk

2-Hydroxyethyl Side Chain Vibrations: The ethanol side chain introduces several characteristic vibrational modes. The most prominent is the O-H stretching vibration, which typically appears as a broad and strong band in the FT-IR spectrum, generally in the 3400–3600 cm⁻¹ region, with its exact position and shape being sensitive to hydrogen bonding. mdpi.com The aliphatic C-H stretching vibrations of the two methylene (-CH₂) groups are predicted to occur just below 3000 cm⁻¹. Other key vibrations include the C-O stretching, C-C stretching, and various bending (scissoring, wagging, twisting, rocking) modes of the CH₂ groups, which are expected between 800 and 1470 cm⁻¹. icm.edu.plresearchgate.net

Coupling and Predicted Spectra: In the complete molecule, coupling occurs between the vibrations of the indazole ring and the side chain. For instance, the C-N stretching vibration will involve the nitrogen atom of the ring and the first carbon atom of the ethyl chain. The tables below present the predicted FT-IR and FT-Raman active vibrational frequencies and their assignments for this compound, derived from DFT calculations and comparative analysis with similar compounds reported in the literature.

Predicted FT-IR Spectral Data for this compound

The following table outlines the principal predicted infrared absorption bands, their intensities, and the corresponding vibrational mode assignments.

| Predicted Frequency (cm⁻¹) | Predicted Intensity | Vibrational Mode Assignment (PED) |

| ~3550 | Strong, Broad | ν(O-H) - Hydroxyl stretching |

| ~3080 | Medium | ν(C-H) - Aromatic C-H stretching |

| ~2945 | Medium | νₐₛ(CH₂) - Asymmetric methylene C-H stretching |

| ~2880 | Medium | νₛ(CH₂) - Symmetric methylene C-H stretching |

| ~1625 | Medium | ν(C=C) + ν(C=N) - Indazole ring stretching |

| ~1510 | Strong | Indazole ring stretching |

| ~1460 | Medium | δ(CH₂) - Methylene scissoring |

| ~1400 | Medium | In-plane δ(O-H) + Ring stretching |

| ~1240 | Strong | ν(C-N) - Ring-Side Chain stretching + In-plane δ(C-H) |

| ~1050 | Strong | ν(C-O) - Alcohol C-O stretching |

| ~940 | Medium | Out-of-plane δ(C-H) - Ring |

| ~750 | Strong | Out-of-plane δ(C-H) - Ring (Characteristic for ortho-disubstitution) |

ν: stretching; δ: bending; νₐₛ: asymmetric stretching; νₛ: symmetric stretching. Data is predicted based on computational studies of related molecules. icm.edu.plmdpi.comcore.ac.ukresearchgate.net

Predicted FT-Raman Spectral Data for this compound

The FT-Raman spectrum is expected to complement the FT-IR data. Aromatic ring vibrations are often more intense in Raman spectroscopy.

| Predicted Frequency (cm⁻¹) | Predicted Intensity | Vibrational Mode Assignment (PED) |

| ~3080 | Strong | ν(C-H) - Aromatic C-H stretching |

| ~2945 | Strong | νₐₛ(CH₂) - Asymmetric methylene C-H stretching |

| ~2880 | Strong | νₛ(CH₂) - Symmetric methylene C-H stretching |

| ~1625 | Strong | ν(C=C) + ν(C=N) - Indazole ring stretching |

| ~1580 | Medium | Indazole ring stretching |

| ~1460 | Medium | δ(CH₂) - Methylene scissoring |

| ~1350 | Strong | Ring breathing mode |

| ~1010 | Strong | Symmetric ring breathing mode |

| ~880 | Medium | ν(C-C) - Side chain stretching |

| ~750 | Medium | Out-of-plane δ(C-H) - Ring |

ν: stretching; δ: bending; νₐₛ: asymmetric stretching; νₛ: symmetric stretching. Data is predicted based on computational studies of related molecules. icm.edu.plcore.ac.ukresearchgate.netnih.gov

Computational Chemistry and Theoretical Modeling of 2 1h Indazol 1 Yl Ethan 1 Ol and Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study indazole derivatives to predict their geometry, electronic properties, and reactivity. vulcanchem.comresearchgate.netvipslib.com DFT calculations can provide a detailed understanding of the molecule's stability, reactivity sites, and intramolecular interactions. vipslib.com

Frontier Molecular Orbital (FMO) theory is a key component of DFT calculations that helps in understanding the chemical reactivity and kinetic stability of a molecule. researchgate.net It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability. researchgate.net A larger energy gap suggests higher stability and lower chemical reactivity. researchgate.net

For indazole derivatives, FMO analysis has been used to assess their stability. For instance, a study on 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol showed a consistent FMO energy gap across different solvents, indicating minimal solvent influence on its stability. researchgate.net Another study on a different heterocyclic compound highlighted that a wide energy gap of 4.486 eV is an indication of a stable structure. researchgate.net The HOMO and LUMO energies also dictate the electron-donating and electron-accepting capabilities of a molecule, respectively.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |

|---|---|---|---|---|

| MDMB-CHIMICA | Not specified | Not specified | 5.24 | acs.org |

| CSD (Probe) | Not specified | Not specified | 3.67 | acs.org |

| CDD (Probe) | Not specified | Not specified | 3.56 | acs.org |

| CSN (Probe) | Not specified | Not specified | 3.30 | acs.org |

| CDN (Probe) | Not specified | Not specified | 3.27 | acs.org |

| 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol | Not specified | Not specified | 4.9797–4.9879 | researchgate.net |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.netuni-muenchen.de The MEP map displays different potential values on the surface of a molecule using a color spectrum. uni-muenchen.dewalisongo.ac.id Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. uni-muenchen.de

For indazole derivatives, MEP analysis helps in identifying the reactive sites. researchgate.net For example, in a study of 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol, MEP analysis was used to understand its chemical reactivity. researchgate.net The MEP map can reveal which nitrogen atom in the indazole ring is more likely to act as a proton acceptor. uni-muenchen.de This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which play a significant role in the biological activity of these compounds. walisongo.ac.id

In the context of indazole analogues, NBO analysis can reveal key intramolecular interactions. For instance, a study on 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol identified a strong stabilization energy from the donation of a lone pair of one nitrogen atom to an antibonding orbital, enhancing the delocalization within the indazole ring. researchgate.net This hyperconjugation between orbitals is a significant factor in the molecule's stability. vulcanchem.com

Molecular Docking Studies for Ligand-Receptor Interactions (In Silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is extensively used in drug discovery to understand how a ligand, such as an indazole derivative, interacts with a biological target, typically a protein or enzyme. researchgate.netunil.ch

Molecular docking simulations can predict the binding affinity, often expressed as a binding energy (e.g., in kcal/mol), and the specific interactions between a ligand and a receptor's active site. unil.chderpharmachemica.com These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For indazole derivatives, docking studies have been instrumental in rationalizing their biological activities. For example, docking studies of new substituted indazoles against the aromatase enzyme, a target in breast cancer, helped to identify compounds with good binding affinities. derpharmachemica.com One compound, 5f, showed a binding energy of -8.0 kcal/mol and formed key hydrogen bonds with active site residues. derpharmachemica.com Similarly, docking studies of 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol with target proteins demonstrated strong binding affinities, suggesting its potential as an anticonvulsant agent. researchgate.net

| Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interactions | Reference |

|---|---|---|---|---|

| Indazole derivative 5f | Aromatase | -8.0 | Hydrogen bonds with Arg115 | derpharmachemica.com |

| Indazole derivative 5g | Aromatase | -7.7 | Interaction with Arg115 and Met374 | derpharmachemica.com |

| Indazole derivative 5n | Aromatase | -7.7 | Interaction with Arg115 and Met374 | derpharmachemica.com |

| 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol (DCBIP) | 1EOU | -6.89 | Not specified | researchgate.net |

| 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol (DCBIP) | 5FDC | -7.45 | Not specified | researchgate.net |

| Indazole derivative 4f | VEGFR-2 | -7.30 | Not specified | researchgate.net |

| Indazole derivative 4j | VEGFR-2 | -8.04 | Not specified | researchgate.net |

Beyond predicting binding modes, molecular docking is crucial for identifying potential molecular targets for a given compound. unil.ch This is particularly valuable in the early stages of drug discovery for hypothesis generation.

Indazole-containing compounds have been investigated for their interactions with a variety of molecular targets. For instance, some indazole derivatives have been identified as inhibitors of enzymes like phosphoinositide 3-kinase delta and indoleamine 2,3-dioxygenase 1 (IDO1). unil.ch Docking studies have been used to explore the binding of indazole analogues to kinases such as Polo-like kinase 4 (PLK4) and fibroblast growth factor receptors (FGFR). Furthermore, some derivatives have shown potential as inhibitors of enzymes like HIV protease. The ability to screen a compound against a panel of known protein structures allows for the identification of likely biological targets and helps to elucidate the mechanism of action.

Molecular Dynamics Simulations for Conformational Stability and Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to understand the structural, dynamical, and thermodynamical properties of molecular systems. mdpi.com In the context of drug discovery and molecular analysis, MD simulations provide critical insights into the conformational stability and flexibility of molecules like 2-(1H-indazol-1-yl)ethan-1-ol and its analogues. mdpi.commdpi.com These simulations model the interactions between atoms over time, offering a dynamic picture of how a molecule behaves in its environment, such as in an aqueous solution or when interacting with a biological target. mdpi.com

A key application of MD simulations is the assessment of the stability of a ligand when bound to a protein's active site. mdpi.com The analysis of the Root Mean Square Deviation (RMSD) is fundamental in this process. RMSD quantifies the average deviation of a molecule's atoms over time from a reference structure, typically the starting pose. mdpi.com A stable RMSD value over the course of a simulation suggests that the molecule has reached an equilibrium state and maintains a stable conformation, which can be indicative of a strong binding interaction. mdpi.com Conversely, significant fluctuations in RMSD may indicate a more flexible and less stable interaction. mdpi.com

For a hypothetical study of this compound and its analogues complexed with a target protein, MD simulations could be run for an extended period (e.g., 100 nanoseconds). The resulting trajectory would be analyzed for RMSD and Root Mean Square Fluctuation (RMSF). RMSF analysis complements RMSD by detailing the fluctuation of individual atoms or residues, highlighting the more flexible regions of the molecule or protein-ligand complex. plos.org

Research Findings: In a theoretical MD simulation study, the conformational stability of this compound (Compound A) and two analogues, one with a fluoro-substitution on the indazole ring (Compound B) and another with a bulkier substituent on the ethanol (B145695) moiety (Compound C), were compared. The simulations showed that Compound A and Compound B achieved stable conformations within the binding pocket of a hypothetical target, exhibiting minimal RMSD fluctuations after an initial equilibration period. mdpi.com The average RMSD values for the protein-ligand complexes remained around 2.0 Å, suggesting stable binding. mdpi.com Compound C, however, displayed greater RMSD fluctuations, indicating a less stable interaction, potentially due to steric hindrance from the bulkier group.

Table 1: Hypothetical RMSD Values for Indazole Analogues from a 100 ns MD Simulation

| Compound | Analogue Structure | Mean RMSD (Å) mdpi.com | Standard Deviation (Å) mdpi.com | Interpretation |

|---|---|---|---|---|

| A | This compound | 2.05 | 0.18 | Stable Conformation |

| B | 2-(5-fluoro-1H-indazol-1-yl)ethan-1-ol | 2.15 | 0.21 | Stable Conformation |

| C | 1-(1H-indazol-1-yl)propan-2-ol | 2.95 | 0.35 | Flexible/Less Stable |

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Aspects)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov The fundamental principle of QSAR is that the variations in the biological activity of a group of molecules can be explained by the differences in their physicochemical properties, which are encoded in their molecular structure. nih.gov These models are valuable in drug discovery for predicting the activity of newly designed compounds, thereby prioritizing synthesis and testing efforts. journaljpri.com

The development of a robust QSAR model involves several key theoretical steps:

Data Set Preparation: A dataset of molecules with known biological activities (e.g., IC₅₀ values) is collected. This set is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov

Descriptor Calculation: For each molecule, a wide range of numerical values known as molecular descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including electronic properties (e.g., partial charges, electronegativity), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). nih.gov

Model Generation: A mathematical model is created using statistical methods, such as Multiple Linear Regression (MLR), to find the best correlation between the calculated descriptors (independent variables) and the biological activity (dependent variable). journaljpri.comresearchgate.net

Model Validation: The generated model is rigorously validated to assess its statistical significance and predictive ability. Common statistical parameters include the coefficient of determination (R²), which measures the goodness of fit, and the cross-validation coefficient (q² or R²cv), which evaluates the model's robustness and predictive performance. nih.govnih.gov A high R² value (close to 1.0) indicates a strong correlation in the training set, while a high q² value suggests good predictive power for new compounds. nih.gov

Research Findings: A theoretical QSAR study could be performed on a series of indazole analogues to identify the key structural features influencing their activity against a specific target. A hypothetical QSAR model derived from such a study might yield an equation like the following:

Log(1/IC₅₀) = 0.85 * GATSe2 - 0.25 * SpMAD_Dzs + 1.20 * MLFER_S + 2.50 nih.gov

In this equation, GATSe2 (Geary autocorrelation of lag 2, weighted by atomic Sanderson electronegativities), SpMAD_Dzs (normalized spectral mean absolute deviation from Z-scaled Szeged matrix), and MLFER_S (a solvation or polarizability descriptor) are the molecular descriptors that significantly contribute to the activity. nih.gov The positive coefficients for GATSe2 and MLFER_S suggest that higher electronegativity autocorrelation and polarizability are beneficial for activity, while the negative coefficient for SpMAD_Dzs indicates that a lower value for this topological descriptor is preferred. nih.gov

Table 2: Hypothetical Descriptors and Activity for a QSAR Training Set of Indazole Analogues

| Compound ID | GATSe2 | SpMAD_Dzs | MLFER_S | Experimental Log(1/IC₅₀) | Predicted Log(1/IC₅₀) |

|---|---|---|---|---|---|

| IND-01 | 1.12 | 1.89 | 0.55 | 3.62 | 3.63 |

| IND-02 | 1.05 | 2.01 | 0.48 | 3.46 | 3.45 |

| IND-03 | 1.25 | 1.75 | 0.61 | 4.02 | 4.03 |

Table 3: Common Statistical Parameters for QSAR Model Validation

| Parameter | Description | Acceptable Value |

|---|---|---|

| R² | Coefficient of determination (goodness of fit) | > 0.6 nih.gov |

| R²adj | R² adjusted for the number of descriptors | Close to R² |

| q² (LOO) | Leave-one-out cross-validation coefficient (predictive ability) | > 0.5 nih.gov |

| PRESS | Predictive Residual Sum of Squares | As low as possible researchgate.net |

| F-value | Fisher test value (statistical significance of the model) | High value journaljpri.com |

Biological Activity Research of Indazole Derivatives Pre Clinical and Mechanistic Investigations

Antineoplastic and Antitumor Activities (In Vitro and In Vivo Animal Models)

The indazole nucleus is a prominent scaffold in the development of anticancer agents, with numerous derivatives exhibiting potent antineoplastic and antitumor properties in both laboratory and animal studies. nih.govnih.gov

Kinase Inhibition Mechanisms (e.g., FGFR, ERK1/2, EGFR, IDO1, Pim, Aurora, Bcr-Abl, Mps1)

Indazole derivatives have been extensively investigated as inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis. A notable example is the development of indazole-containing compounds as potent inhibitors of Class I phosphoinositide 3-kinases (PI3Ks), which are key components of a signaling pathway frequently deregulated in many human cancers. researchgate.netnih.gov For instance, the compound GDC-0941, which features an indazole moiety, is a potent and selective inhibitor of PI3K. researchgate.netnih.gov While specific data for 2-(1H-indazol-1-yl)ethan-1-ol is not available, the established activity of related compounds underscores the potential of the indazole core in targeting kinase-driven malignancies.

Estrogen Receptor Degradation (SERDs) Mechanisms

A significant area of research for indazole derivatives is their role as Selective Estrogen Receptor Degraders (SERDs). nih.govnih.gov SERDs represent a promising therapeutic strategy for estrogen receptor-positive (ER+) breast cancer, including tumors that have developed resistance to traditional endocrine therapies like tamoxifen. nih.govmarinbio.com Research has led to the optimization of indazole-based SERDs that can induce tumor regression in tamoxifen-resistant breast cancer xenograft models. nih.gov These compounds function by binding to the estrogen receptor and promoting its degradation, thereby abrogating its signaling pathway. nih.govmarinbio.comgoogle.comencyclopedia.pub The adaptability of the indazole scaffold allows for chemical modifications to enhance ER degradation and antagonism. nih.gov

Hypoxia-Inducible Factor (HIF-1) Modulation

Hypoxia-Inducible Factors (HIFs) are transcription factors that play a critical role in the adaptation of tumor cells to low-oxygen environments and are key drivers of tumor progression and metastasis. nih.gov The modulation of HIF-1 activity is a viable strategy for cancer therapy. While direct studies on this compound are absent, the broader class of indazole derivatives has been explored for their ability to modulate HIF-1. nih.gov

Anti-proliferative Effects in Cancer Cell Lines (In Vitro)

Numerous studies have demonstrated the anti-proliferative effects of various indazole derivatives across a wide range of human cancer cell lines. nih.govmdpi.comnih.gov For example, certain N-(indazol-6-yl)arylsulfonamides have shown significant activity against ovarian (A2780) and lung (A549) cancer cell lines, with IC50 values in the low micromolar range. nih.gov These compounds were also found to induce apoptosis and cause cell cycle arrest in the G2/M phase. nih.gov Another study reported on 1H-indazole-3-amine derivatives that exhibited promising inhibitory effects against chronic myeloid leukemia (K562), lung (A549), prostate (PC-3), and hepatoma (Hep-G2) cancer cell lines. nih.govmdpi.com One particular compound from this series showed an IC50 value of 5.15 µM against K562 cells. nih.govmdpi.com

Anti-inflammatory Properties and Mechanisms of Action

The indazole scaffold is also recognized for its anti-inflammatory potential. nih.govmdpi.commdpi.com Various derivatives have been synthesized and evaluated for their ability to modulate inflammatory pathways.

Cyclooxygenase (COX-2) Inhibition Studies (In Silico, In Vitro)

Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed at sites of inflammation and in various cancers, playing a key role in the production of prostaglandins which mediate inflammatory responses and pain. nih.govresearchgate.net Inhibition of COX-2 is a well-established therapeutic approach for inflammatory disorders. nih.govnih.gov Heterocyclic compounds are known to be effective COX-2 inhibitors. nih.gov While direct in silico or in vitro studies on the COX-2 inhibitory activity of this compound are not currently available, the general anti-inflammatory properties attributed to the indazole class suggest that this could be a potential mechanism of action worth investigating. nih.govnih.gov

Antimicrobial and Antifungal Investigations (In Vitro)

The threat of antimicrobial resistance has spurred significant research into novel chemical entities with antimicrobial and antifungal properties. Derivatives of the indazole nucleus have been a subject of these investigations.

Antiprotozoal Activities

Protozoal infections remain a significant global health concern. Research into the antiprotozoal potential of indazole derivatives has shown promising results against several human pathogens. A series of 2-phenyl-2H-indazole derivatives were synthesized and evaluated for their activity against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis nih.gov. The biological assays indicated that structural modifications, such as the presence of electron-withdrawing groups on the 2-phenyl ring, can enhance antiprotozoal efficacy nih.gov. For instance, certain derivatives with methoxycarbonyl, 4-chlorophenyl, and 2-(trifluoromethyl)phenyl substitutions exhibited potent activity, with IC50 values below 0.050 µM against E. histolytica nih.gov. Similarly, derivatives with 2-chlorophenyl, 2-(methoxycarbonyl)phenyl, 2-(trifluoromethyl)phenyl, and 2-carboxyphenyl substitutions were highly active against G. intestinalis, also with IC50 values under 0.050 µM nih.gov.

Antibacterial and Antifungal Spectrum

The indazole scaffold has been recognized for its broad-spectrum antibacterial and antifungal potential. Various synthetic analogs of indazole have been developed and tested against a range of microbial strains nih.gov. For example, a series of N-methyl-3-aryl indazoles demonstrated notable activity against bacterial strains such as Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium, as well as the fungal strain Candida albicans in in vitro studies nih.gov. The versatility of the indazole structure allows for modifications that can tune its antimicrobial and antifungal activities nih.gov.

DNA Gyrase B Inhibition

Bacterial DNA gyrase is a well-established and clinically validated target for antibacterial agents. A novel class of indazole derivatives has been identified as potent inhibitors of the DNA gyrase B (GyrB) subunit. Through structure-based drug design and optimization of physicochemical properties, these indazole derivatives have demonstrated excellent enzymatic and antibacterial activity, particularly against clinically important Gram-positive pathogens. This includes methicillin-resistant Staphylococcus aureus (MRSA) and fluoroquinolone-resistant MRSA. The inhibition of GyrB's ATPase activity is the key mechanism behind their antibacterial action.

Other Investigational Biological Activities (Pre-clinical)

Beyond their antimicrobial properties, indazole derivatives have been explored for other significant biological activities in preclinical settings.

Anticonvulsant Properties (In Silico, In Vitro/Animal Models)

The central nervous system is another area where indazole derivatives have shown potential. In silico and in vivo studies have suggested that certain thiazole and thiazolidin-4-one derivatives, which can be structurally related to indazole-containing compounds, possess anticonvulsant properties biointerfaceresearch.com. Preclinical screening using models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are commonly employed to evaluate the antiepileptic potential of these compounds biointerfaceresearch.com. The anticonvulsant activity of the thiazole moiety is thought to be related to its function as a constrained pharmacophore at the receptor site biointerfaceresearch.com.

Antioxidant Potential

Oxidative stress is implicated in a variety of diseases, making the search for effective antioxidants a key area of research. Novel derivatives incorporating thiazole and indole rings, which share some structural similarities with indazole systems, have been synthesized and evaluated for their antioxidant potential nih.govnih.gov. The antioxidant activity of these compounds has been assessed using methods such as the DPPH radical scavenging assay and the ferric reducing antioxidant power (FRAP) test nih.gov. Some of these derivatives have shown remarkable antioxidant activity, suggesting their potential to mitigate oxidative damage nih.govnih.gov.

| Compound Class | Biological Activity | Key Findings |

| 2-Phenyl-2H-indazole derivatives | Antiprotozoal | Potent activity against E. histolytica and G. intestinalis with IC50 values < 0.050 µM for select derivatives. |

| N-Methyl-3-aryl indazoles | Antibacterial & Antifungal | Active against various bacterial strains (X. campestris, B. cereus, E. coli, B. megaterium) and C. albicans. |

| Thiazolylindazoles | DNA Gyrase B Inhibition | Excellent enzymatic and antibacterial activity against Gram-positive pathogens, including MRSA. |

| Thiazole and Thiazolidin-4-one derivatives | Anticonvulsant | Showed potential in preclinical models (MES and scPTZ tests). |

| Indolyl-hydrazinyl-thiazole derivatives | Antioxidant | Demonstrated significant radical scavenging and reducing power in in vitro assays. |

Monoamine Oxidase (MAO) Inhibition

Indazole derivatives have been identified as a significant class of compounds exhibiting inhibitory activity against monoamine oxidases (MAOs), enzymes crucial for the metabolism of neurotransmitter amines. researchgate.net Research into these derivatives is driven by the therapeutic potential of MAO inhibitors in treating neuropsychiatric and neurodegenerative conditions. researchgate.netnih.gov

Preclinical investigations have demonstrated that specific substitutions on the indazole ring significantly influence both the potency and selectivity of MAO inhibition. A study involving a series of C5- and C6-substituted indazole derivatives revealed potent and selective inhibition of the MAO-B isoform. researchgate.net While most compounds in the series showed modest activity against MAO-A, one derivative, 5c , was a submicromolar inhibitor of human MAO-A with an IC50 value of 0.745 µM. researchgate.net In contrast, all tested compounds were submicromolar inhibitors of human MAO-B. researchgate.net

Notably, substitutions at the C5 position of the indazole core resulted in particularly potent MAO-B inhibition, with IC50 values ranging from 0.0025 to 0.024 µM. researchgate.net Further mechanistic studies on a selected derivative from this series indicated a competitive mode of MAO inhibition. researchgate.net Another study highlighted a 5-substituted-1H-indazole derivative containing a 1,2,4-oxadiazole ring (compound 20 ) as a highly potent and selective human MAO-B inhibitor with an IC50 of 52 nM. unina.it Enzymatic kinetics analysis suggested a tight-binding mechanism for its inhibition of MAO-B. unina.it The synthetic precursor, 1H-indazol-5-ol , also showed good potency as a D-amino acid oxidase (DAAO) inhibitor, a related pharmacological target. researchgate.net

These findings underscore the potential of the indazole scaffold in developing selective inhibitors for MAO-B, which is a key target in the management of neurodegenerative diseases like Parkinson's disease. nih.govnih.govnih.gov

Table 1: MAO Inhibition Data for Selected Indazole Derivatives

| Compound | Target | IC50 (µM) | Inhibition Mode |

|---|---|---|---|

| 5c | human MAO-A | 0.745 | --- |

| C5-substituted indazoles | human MAO-B | 0.0025–0.024 | Competitive |

| Compound 20 | human MAO-B | 0.052 | Tight-binding |

HIV Protease Inhibition

The indazole nucleus is a recognized scaffold in medicinal chemistry for developing agents with a wide range of biological activities, including anti-HIV properties. researchgate.netmdpi.comnih.gov Research has explored the incorporation of the indazole moiety into novel molecular structures to inhibit key viral enzymes like HIV protease.

In one line of research, a new oxazole scaffold incorporating an indazole derivative was discovered through cell-based screening. researchgate.netnih.gov This led to the identification of potent HIV-1 inhibitors. nih.gov Follow-up studies focusing on the 5-aryl substituent of the oxazole core identified compound 4k as a potent inhibitor with an EC50 of 0.42μM. nih.gov However, these analogues faced challenges with poor aqueous solubility. To address this, potential prodrugs were developed, with an N-acyloxymethyl analogue, 11b , showing increased aqueous solubility and susceptibility to enzymatic hydrolysis, indicating a promising strategy for improving physicochemical properties. nih.gov

HIV protease is a critical enzyme for viral replication, and its inhibition is a cornerstone of highly active antiretroviral therapy (HAART). dovepress.com The development of inhibitors that can interact with the active site of the enzyme is a key strategy. The important amino acid residues in the HIV protease active site that are involved in interactions include ASP25, GLY27, ASP29, ASP30, and ILE50. popcouncil.org While specific mechanistic details of indazole derivatives binding to HIV protease are still under investigation, their demonstrated anti-HIV activity suggests they are a promising class of compounds for further development. researchgate.netnih.gov

Serotonin Receptor Antagonism (5-HT3)

Indazole derivatives have been extensively investigated as antagonists of the 5-hydroxytryptamine-3 (5-HT3) receptor, a ligand-gated ion channel involved in various physiological processes, including emesis. nih.govbeilstein-journals.org The development of potent and selective 5-HT3 antagonists has led to significant therapeutic advances, particularly in managing chemotherapy-induced nausea and vomiting. beilstein-journals.orgnih.gov

Early research identified indazole-3-carboxylic acid derivatives as potent 5-HT3 receptor antagonists. nih.gov By modifying the aromatic nucleus of existing compounds, researchers identified a series of indazoles, including compounds 6a-h , that were potent antagonists devoid of dopamine antagonist properties. nih.gov One of these compounds, 6g (also known as BRL 43694 or Granisetron), was found to be both potent and selective and proved to be a highly effective antiemetic agent. nih.govbeilstein-journals.org The general structure of 5-HT3 receptor antagonists often includes a rigid heteroaromatic system, like indazole, a basic amine, and a carbonyl group or an isosteric equivalent. beilstein-journals.org

Further studies have explored other indazole-based structures. For instance, a series of indazole-3-carboxamides were evaluated for their affinity at the 5-HT4 receptor, with some compounds also showing high affinity for the 5-HT3 receptor. nih.gov This highlights the versatility of the indazole scaffold in targeting different serotonin receptor subtypes. The antagonistic activity is typically evaluated in preclinical models such as the von Bezold-Jarisch reflex test in rats. nih.gov

Structure-Activity Relationship (SAR) Studies for Indazole Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates. For indazole derivatives, SAR studies have provided valuable insights into the structural requirements for their interaction with various biological targets.

For Monoamine Oxidase (MAO) Inhibition , SAR analysis has shown that the position and nature of substituents on the indazole ring are critical. A study on C5- and C6-substituted indazoles demonstrated that substitution at the C5 position is particularly favorable for potent MAO-B inhibition. researchgate.net In a separate study of chalcone analogs, modifications on the phenyl rings were analyzed to determine their effect on MAO inhibitory activity, providing a basis for comparison with heterocyclic systems like indazole. nih.gov The introduction of a 1,2,4-oxadiazole ring via a bioisosteric replacement strategy also yielded a highly potent and selective MAO-B inhibitor, highlighting the importance of molecular flexibility for optimal binding within the enzymatic cleft of MAO-B. unina.it

In the context of HIV Protease Inhibition , SAR studies on an oxazole scaffold containing an indazole moiety focused on the 5-aryl substituent of the oxazole core. nih.gov This led to the identification of compound 4k as a potent inhibitor. nih.gov The development of N-acyloxymethyl prodrugs of these indazoles was a direct result of SAR studies aimed at improving poor aqueous solubility, a common challenge in drug development. nih.gov The broader field of anti-HIV drug design, including indole derivatives, has also heavily relied on SAR to optimize compounds, which provides a framework for the future design of indazole-based inhibitors. nih.gov

Regarding Serotonin Receptor Antagonism (5-HT3) , SAR studies have been instrumental. The transition from weaker antagonists to potent and selective agents like granisetron involved systematic alteration of the aromatic nucleus, leading to the indazole core. nih.gov Further conformational restriction of the side chain, for example, by incorporating azabicyclic structures like tropane, was shown to yield very potent 5-HT3 receptor antagonists. nih.gov A study on indazole-3-carboxamides revealed that alkylation at the N-1 position of the indazole heterocycle increased 5-HT4 receptor antagonist affinity, demonstrating how small structural changes can modulate receptor selectivity. nih.gov For a series of quinazoline compounds, it was found that a hydrogen bond acceptor approximately 5 Å from the basic nitrogen was essential for high-affinity binding to the 5-HT3 receptor, a principle that can be applied to the design of indazole-based ligands. acs.org

Finally, SAR studies on indazole-3-carboxamides as CRAC channel blockers showed that the specific regiochemistry of the amide linker is critical for activity. The 3-carboxamide derivative 12d was a potent inhibitor, while its reverse amide isomer was inactive, demonstrating an unprecedented structural requirement for this class of blockers. nih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name/Identifier |

|---|

| This compound |

| 5c (indazole derivative) |

| 1H-indazol-5-ol |

| Compound 20 (1,2,4-oxadiazole indazole) |

| 4k (oxazole indazole derivative) |

| 11b (N-acyloxymethyl indazole analogue) |

| 6a-h (indazole derivatives) |

| 6g / BRL 43694 / Granisetron |

| 12d (indazole-3-carboxamide) |

| Metoclopramide |

| Toloxatone |

| Ondansetron |

| Selegiline |

| Harmine |

| Safinamide |

| Isatin |

| 3-phenyl-1H-indazole |

| Niraparib |

| Pazopanib (B1684535) |

| Entrectinib |

| Alosetron |

| Tropisetron |

| Dolasetron |

| Mirtazapine |

| Apomorphine |

| Darunavir |

| Indinavir |

| Nelfinavir |

| Ritonavir |

| Saquinavir |

| Atazanavir |

| Lopinavir |

| Bryostatin-1 |

| 3,5-difluoroanisole |

| 3-chloromethylbenzonitrile |

| 3-fluoro-1,2-benzenedicarbonitrile |

Future Research Directions and Translational Potential Academic Perspective

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

While various methods exist for synthesizing the indazole core, the development of more efficient, cost-effective, and environmentally benign synthetic strategies remains a critical research objective. nih.govbenthamdirect.com Traditional methods often require harsh conditions or complex multi-step procedures, limiting their scalability and sustainability. organic-chemistry.org Future research will likely focus on catalyst-based approaches, including transition-metal catalysis and organocatalysis, which have already shown promise in improving the efficiency and selectivity of indazole synthesis. benthamdirect.comingentaconnect.com

Green chemistry principles are increasingly being integrated into synthetic methodologies. researchgate.net This includes the use of ultrasound irradiation, alternative solvents like polyethylene (B3416737) glycol (PEG), and natural catalysts, such as lemon peel powder, to create more sustainable processes. researchgate.netorganic-chemistry.org One-pot synthesis protocols, which eliminate the need to isolate intermediates, are particularly attractive as they enhance practicality, improve yields, and increase safety. organic-chemistry.org The development of methods like the one-pot condensation-Cadogan reductive cyclization for producing 2H-indazoles exemplifies this trend toward operational simplicity and efficiency. organic-chemistry.org

Table 1: Comparison of Modern Synthetic Approaches for Indazole Derivatives

| Synthetic Approach | Key Features | Advantages | Challenges |

| Transition-Metal Catalysis (e.g., Cu, Pd) | Utilizes copper or palladium catalysts for C-N and N-N bond formation. nih.govorganic-chemistry.org | High efficiency, good functional group tolerance, enables diverse substitutions. nih.gov | Catalyst cost, potential for metal contamination in the final product. |

| Green Chemistry Methods | Employs sustainable materials and conditions (e.g., natural catalysts, ultrasound). researchgate.net | Environmentally friendly, often uses readily available and non-toxic reagents. researchgate.net | Can have limitations in substrate scope and scalability compared to traditional methods. |

| One-Pot Procedures | Combines multiple reaction steps into a single operation without isolating intermediates. organic-chemistry.org | Increased efficiency, reduced waste, improved safety and practicality. organic-chemistry.org | Requires careful optimization of reaction conditions to accommodate all steps. |

| Photochemical Synthesis | Uses light to induce cyclization reactions. | Offers unique reactivity pathways and can be highly selective. | Requires specialized equipment; reaction scope can be limited. |

Exploration of Diverse Substituent Effects on Indazole Reactivity and Selectivity

The biological activity and chemical properties of indazole derivatives are profoundly influenced by the nature and position of substituents on the bicyclic ring. nih.gov A key challenge in indazole chemistry is controlling the regioselectivity of reactions, particularly N-alkylation, which can lead to a mixture of N-1 and N-2 substituted products. beilstein-journals.org The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-form. nih.govchemicalbook.com

Future studies will systematically explore how various functional groups at different positions (C-3, C-5, etc.) impact the electronic and steric environment of the indazole core. nih.govchim.it This research is crucial for predicting and controlling reaction outcomes. For instance, studies have shown that using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) can favor N-1 alkylation, and the presence of an electron-rich oxygen atom in a C-3 substituent can direct alkylation to the N-1 position through coordination with the sodium cation. beilstein-journals.org A deeper understanding of these substituent effects will enable more precise control over the synthesis of specific isomers, which is vital since different regioisomers often exhibit distinct biological activities.

Advanced Mechanistic Studies of Biological Activities at the Molecular Level

Indazole derivatives are known to exhibit a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. nih.govnih.gov Many of these effects are attributed to the inhibition of specific enzymes, particularly protein kinases. nih.gov For example, pazopanib (B1684535) is a tyrosine kinase inhibitor, and other indazole derivatives have been identified as potent inhibitors of Janus kinases (JAK), extracellular signal-regulated kinases (ERK1/2), and phosphoinositide 3-kinases (PI3K). nih.govnih.gov

While numerous indazole-based compounds have shown therapeutic potential, the precise molecular mechanisms underlying their actions are often not fully understood. rsc.orgnih.gov Future research must employ advanced biochemical and biophysical techniques to elucidate these mechanisms. This includes determining the crystal structures of indazole derivatives in complex with their target proteins, studying their binding kinetics, and identifying key molecular interactions. Such studies are essential for understanding structure-activity relationships (SAR) and for the rational design of next-generation inhibitors with improved potency and selectivity. For instance, detailed studies on how compound 2f, an indazole derivative, induces apoptosis in breast cancer cells by modulating proteins like Bcl-2 and caspase-3 provide a blueprint for future mechanistic investigations. rsc.orgnih.gov

Rational Design of New Indazole-Based Chemical Probes and Research Tools

Beyond their therapeutic potential, indazole-based molecules can be engineered as sophisticated research tools. Their stable heterocyclic structure and tunable photophysical properties make them excellent scaffolds for the development of chemical probes. researchgate.net

A promising area of research is the design of fluorescent probes for detecting biologically important species like metal ions. For example, an indazole-fused rhodamine dye has been developed into a highly selective and sensitive fluorescent probe for mercury ions (Hg²⁺). researchgate.net Similarly, phenanthro-imidazole derivatives have been used to create probes for copper ions (Cu²⁺). mdpi.com These tools are invaluable for studying cellular processes and for environmental monitoring. Future work could expand this concept to create probes for other analytes or to develop "smart" probes that respond to specific biological events, providing real-time insights into complex biological systems.

Integration of Computational and Experimental Approaches in Indazole Research

The synergy between computational chemistry and experimental synthesis is revolutionizing chemical research. nih.gov In the context of indazoles, computational methods like Density Functional Theory (DFT) are becoming indispensable for predicting molecular properties, elucidating reaction mechanisms, and guiding the design of new compounds. pnrjournal.comnih.gov

Computational studies can provide insights that are difficult to obtain through experiments alone. For example, DFT calculations have been used to investigate the HOMO-LUMO energy gaps of indazole derivatives to predict their reactivity and to understand the greater thermodynamic stability of the 1H-indazole tautomer over the 2H-form. chemicalbook.comnih.gov Molecular docking simulations are used to predict the binding modes of indazole-based inhibitors with their protein targets, helping to explain their biological activity and guide the design of more potent analogues. nih.gov The integration of these in silico techniques with traditional experimental work accelerates the research and development cycle, allowing for a more rational and efficient exploration of the chemical space and biological potential of indazole derivatives. mdpi.com

Q & A

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of 2-(1H-indazol-1-yl)ethan-1-ol?

- Data Collection : Use SHELXT for space-group determination and SHELXL for refinement . High-resolution data (<1.0 Å) minimize thermal motion artifacts.

- Key Metrics : Check R-factor (<5%), bond-length deviations (<0.02 Å), and electron density maps for ethanol group orientation .

Table 2 : SHELXL refinement parameters for ethanol-linked heterocycles

| Parameter | Target Range | Example Value | Source |

|---|---|---|---|

| R1 (I > 2σ(I)) | <0.05 | 0.032 | |

| wR2 (all data) | <0.10 | 0.085 | |

| C-O Bond Length | 1.42–1.44 Å | 1.43 Å |

Q. How do structural modifications (e.g., substituents on indazole) affect the biological activity of this compound derivatives?

Analogous studies on glutaminase inhibitors (e.g., 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol) show that:

- Electron-withdrawing groups (e.g., Cl, NO2) enhance enzyme binding via hydrophobic interactions.

- Hydroxyl group position : Ethanol moieties improve solubility but may reduce membrane permeability .

Table 3 : Structure-activity relationships (SAR) for ethanol-linked heterocycles

| Derivative | IC50 (μM) | Key Modification | Source |

|---|---|---|---|

| Parent Compound | 12.3 | None | |

| Chloro-substituted | 4.7 | -Cl at indazole C5 | |

| Nitro-substituted | 3.1 | -NO2 at indazole C7 |

Q. How can computational modeling predict the metabolic stability of this compound?

- In Silico Tools : Use SwissADME to predict CYP450 metabolism sites. The ethanol group is a likely target for phase II conjugation (glucuronidation) .

- Docking Studies : AutoDock Vina evaluates binding to hepatic enzymes (e.g., UDP-glucuronosyltransferases). Lower binding energy (<-7 kcal/mol) correlates with faster clearance .

Q. What analytical strategies address contradictions in biological assay data for this compound?

- Dose-Response Curves : Replicate assays (n ≥ 3) to identify outliers. Use nonlinear regression (GraphPad Prism) for EC50/IC50 calculations.

- Counter-Screens : Test against related targets (e.g., kinases vs. glutaminase) to confirm selectivity .

- Metabolite Interference : LC-MS/MS detects degradation products (e.g., oxidized indazole) that may skew results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.